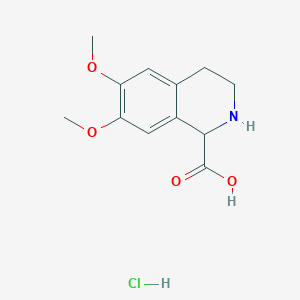

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Descripción general

Descripción

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound with the empirical formula C12H15NO4 · HCl and a molecular weight of 273.71 g/mol . This compound is a derivative of isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can be achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the target compound via Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its simplicity and convenience .

Análisis De Reacciones Químicas

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong acids, reducing agents like sodium borohydride, and silyl triflate for acetal activation . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Cardiovascular Research

DMTQ has been studied for its effects on cardiac function. Specifically, it has been evaluated as a "funny" current (If) channel inhibitor, which plays a crucial role in regulating heart rate. A notable study investigated the pharmacokinetic and pharmacodynamic properties of YM758 (a derivative of DMTQ) in tachycardia-induced beagle dogs. The results indicated that this compound could effectively reduce heart rate, suggesting its potential use in treating conditions like stable angina and atrial fibrillation .

Neuropharmacology

The compound has also been explored for its neuroprotective properties. Research indicates that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For instance, studies have shown that isoquinoline analogs can influence voluntary ethanol consumption in animal models, hinting at their role in addiction therapies .

Synthesis and Chemical Reactions

DMTQ serves as an important intermediate in synthesizing various bioactive compounds. Its synthesis involves multiple strategies, including lithiation and electrophilic quenching methods. These reactions have been optimized to yield high-purity products suitable for further pharmacological evaluation .

Case Studies

Mecanismo De Acción

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways . For example, it has been shown to ameliorate hepatocellular carcinoma-induced metabolic alterations, indicating its potential role in cancer therapy . The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can be compared with other similar compounds such as 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and Boc-6,7-diethoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities . The unique combination of methoxy groups and the tetrahydro-isoquinoline core in this compound contributes to its distinct properties and applications .

Actividad Biológica

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride (often referred to as M1) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H15NO4·HCl

- Molecular Weight : 273.713 g/mol

- InChIKey : ROWPWZMWICGKBY-FVGYRXGTSA-N

Antiproliferative Activity

Recent studies have demonstrated that M1 exhibits notable antiproliferative effects against various cancer models.

Case Study: Colorectal Carcinoma

A study investigated the effects of M1 on dimethylhydrazine (DMH)-induced colorectal carcinoma in albino Wistar rats. The compound was administered at doses of 10 and 25 mg/kg for 15 days. Key findings included:

- Histopathological Analysis : M1 treatment showed protective effects on colon tissues, restoring normal architecture.

- Biochemical Parameters : M1 significantly reduced levels of inflammatory markers such as IL-6 and COX-2.

- Gene Expression : The treatment downregulated the expression of IL-6, JAK2, and STAT3, indicating a blockade of oncogenic signaling pathways associated with colorectal cancer progression .

Case Study: Hepatocellular Carcinoma

Another study focused on the in vivo effects of M1 on diethylnitrosamine-induced hepatocellular carcinoma. The results indicated:

- Protective Action : M1 restored liver tissue architecture and improved metabolic profiles disrupted by cancer.

- HPLC Analysis : Demonstrated significant plasma concentration post-administration.

- Metabolomic Profiling : NMR-based serum analysis revealed that M1 ameliorated metabolic alterations induced by hepatocellular carcinoma .

The biological activity of M1 can be attributed to several mechanisms:

- Inhibition of Oncogenic Pathways : M1's ability to inhibit the IL-6/JAK2/STAT3 signaling pathway is crucial for its antiproliferative effects. This pathway is often activated in various cancers and contributes to tumor growth and survival.

- Restoration of Metabolic Homeostasis : By normalizing metabolic disturbances in cancer models, M1 demonstrates its potential as a therapeutic agent that not only targets cancer cells but also restores overall physiological balance .

Summary of Biological Activities

| Activity Type | Model Organism | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Antiproliferative | DMH-induced CRC rats | 10 & 25 | Reduced IL-6 levels; restored colon architecture |

| Antiproliferative | Diethylnitrosamine-induced HCC rats | Variable | Improved liver tissue; normalized metabolic profiles |

Future Directions

Given the promising results from preclinical studies, further investigation into the pharmacokinetics and long-term effects of M1 is warranted. Clinical trials are essential to evaluate its safety and efficacy in human subjects.

Propiedades

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2;/h5-6,11,13H,3-4H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBDXBQAZKETIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588743 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38485-01-7 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.